
3-(Chloromethyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of these reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis and characterization of derivatives of benzoxazoles, including those containing reactive 3-chloromethyl groups, have been reported. A specific method for synthesizing N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, a precursor for various 3,5-disubstituted benzoxazoles, demonstrates the importance of these compounds in chemical research (Khodot & Rakitin, 2022).
Antimicrobial and Antioxidant Properties
- Studies on benzoxazole derivatives reveal significant antimicrobial activities. For instance, certain 5,7-dichloro-1,3-benzoxazole derivatives have been found to exhibit substantial antimicrobial and cytotoxic properties, indicating the potential of 3-chloromethyl-5-methyl benzoxazoles in developing new antimicrobial agents (Jayanna et al., 2013).
- Some benzoxazole derivatives have shown to possess antioxidant properties. For example, derivatives of tetrahydroindazoles, which share a structural similarity with 3-(chloromethyl)-5-methyl benzoxazoles, demonstrated moderate to active antioxidant activities in in vitro assays (Polo et al., 2016).
Photochemistry and Photoproducts
- The photochemistry of halogenated benzene derivatives, including benzoxazole compounds, has been explored, indicating the relevance of these compounds in understanding photoreactions and photoformation mechanisms (Choudhry et al., 1987).
Antitumor Activities
- Benzoxazole derivatives derived from natural compounds like thymoquinone have been studied for their antitumor activities. Some of these derivatives have exhibited potent antitumor activities, suggesting the potential of 3-chloromethyl-5-methyl benzoxazoles in cancer research (Glamočlija et al., 2018).
Potential Herbicidal Applications
- Certain benzoxazole derivatives have been evaluated for their herbicidal activities, demonstrating effectiveness against annual weeds in paddy fields. This indicates the utility of 3-chloromethyl-5-methyl benzoxazoles in developing new herbicides (Hwang et al., 2005).
PET Imaging
- Benzoxazole derivatives have been synthesized for use in PET (Positron Emission Tomography) imaging, particularly targeting the 5-HT3 receptor. This application highlights the potential of 3-chloromethyl-5-methyl benzoxazoles in biomedical imaging (Gao et al., 2008).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-(chloromethyl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-6-2-3-9-7(4-6)8(5-10)11-12-9/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKJRPWWEOEPMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=NO2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,4S,5S,6R)-2-Azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride](/img/structure/B2438657.png)
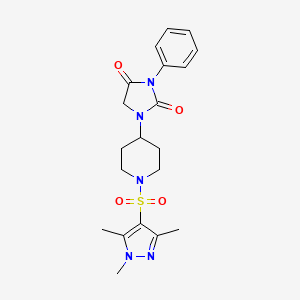

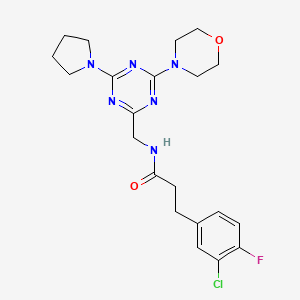
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2438662.png)

![9-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2438664.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2438665.png)
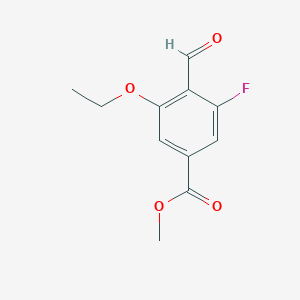
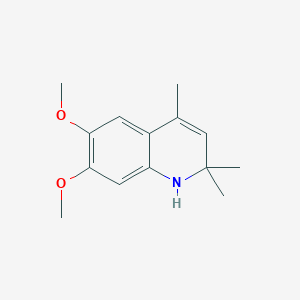
![N1-cycloheptyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2438671.png)
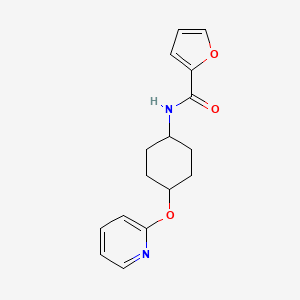
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2438678.png)
